Cas no 15964-81-5 (Methyl 3-hydroxy-4-methoxyphenylacetate)
Methyl 3-hydroxy-4-methoxyphenylacetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-hydroxy-4-methoxyphenylacetate
- (3-hydroxy-3-phenyl-propyl)carbamic acid tert-butyl ester
- (3-Hydroxy-3-phenylpropyl)carbamic acid tert-butyl ester
- (3-HYDROXY-3-PHENYL-PROPYL)-CARBAMIC ACID TERT-BUTYL ESTER
- (3-hydroxy-4-methoxyphenyl) acetic acid me
- (3-hydroxy-4-methoxy-phenyl)-acetic acid methyl ester
- 1,1-dimethylethyl-(3-hydroxy-3-phenylpropyl)carbamate
- 3-hydroxy-4-methoxyphenyl acetic acid methyl ester
- 4-Carbaethoxyamino-2-oxy-phenylarsonsaeure
- AGN-PC-00P7VB
- 2-(3-hydroxy-4-methoxyphenyl) acetic acid methyl ester
- MFCD17168381
- AKOS015856121
- SCHEMBL1011093
- methyl (3-hydroxy-4-methoxyphenyl)acetate
- 15964-81-5
- methyl 2-(3-hydroxy-4-methoxyphenyl)acetate
- Benzeneacetic acid, 3-hydroxy-4-methoxy-, methyl ester
- NLPRPUVYIZIMMA-UHFFFAOYSA-N
- methyl2-(3-hydroxy-4-methoxyphenyl)acetate
- Methyl 2-(3-hydroxy-4-methoxy-phenyl)acetate
- G79124
-
- MDL: MFCD17168381
- Inchi: 1S/C10H12O4/c1-13-9-4-3-7(5-8(9)11)6-10(12)14-2/h3-5,11H,6H2,1-2H3
- InChI Key: NLPRPUVYIZIMMA-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1O)CC(=O)OC
Computed Properties
- Exact Mass: 196.07355886g/mol
- Monoisotopic Mass: 196.07355886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 55.8Ų
Methyl 3-hydroxy-4-methoxyphenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 057140-5g |
Methyl 3-hydroxy-4-methoxyphenylacetate |
15964-81-5 | 5g |
3152CNY | 2021-05-07 | ||
| abcr | AB285885-5 g |
Methyl 3-hydroxy-4-methoxyphenylacetate |
15964-81-5 | 5g |
€261.40 | 2022-06-02 | ||
| abcr | AB285885-25 g |
Methyl 3-hydroxy-4-methoxyphenylacetate |
15964-81-5 | 25g |
€877.40 | 2022-06-02 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 057140-5g |
Methyl 3-hydroxy-4-methoxyphenylacetate |
15964-81-5 | 5g |
3152.0CNY | 2021-07-13 | ||
| TRC | M323633-50mg |
Methyl 3-Hydroxy-4-methoxyphenylacetate |
15964-81-5 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M323633-100mg |
Methyl 3-Hydroxy-4-methoxyphenylacetate |
15964-81-5 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M323633-500mg |
Methyl 3-Hydroxy-4-methoxyphenylacetate |
15964-81-5 | 500mg |
$ 115.00 | 2022-06-04 | ||
| abcr | AB285885-5g |
Methyl 3-hydroxy-4-methoxyphenylacetate; . |
15964-81-5 | 5g |
€282.80 | 2025-04-20 | ||
| abcr | AB285885-25g |
Methyl 3-hydroxy-4-methoxyphenylacetate; . |
15964-81-5 | 25g |
€962.80 | 2025-04-20 | ||
| 1PlusChem | 1P001RQ8-1g |
Benzeneacetic acid, 3-hydroxy-4-methoxy-, methyl ester |
15964-81-5 | 98% | 1g |
$78.00 | 2025-02-19 |
Methyl 3-hydroxy-4-methoxyphenylacetate Suppliers
Methyl 3-hydroxy-4-methoxyphenylacetate Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on Methyl 3-hydroxy-4-methoxyphenylacetate
Research Brief on Methyl 3-hydroxy-4-methoxyphenylacetate (CAS: 15964-81-5) in Chemical Biology and Pharmaceutical Applications
Methyl 3-hydroxy-4-methoxyphenylacetate (CAS: 15964-81-5) is a chemically synthesized ester derivative that has garnered significant attention in recent years due to its potential applications in pharmaceutical and biochemical research. This compound, characterized by its hydroxy and methoxy functional groups, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its role in drug development, particularly in the context of anti-inflammatory, antimicrobial, and neuroprotective agents. The versatility of this compound lies in its ability to undergo further chemical modifications, making it a valuable scaffold for medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of Methyl 3-hydroxy-4-methoxyphenylacetate derivatives. The research team synthesized a series of analogs and evaluated their inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The results demonstrated that certain derivatives exhibited potent COX-2 inhibition with minimal side effects, suggesting their potential as novel non-steroidal anti-inflammatory drugs (NSAIDs). These findings highlight the compound's utility in designing safer and more effective anti-inflammatory therapies.
In addition to its anti-inflammatory potential, Methyl 3-hydroxy-4-methoxyphenylacetate has been explored for its antimicrobial activity. A recent study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of hybrid molecules incorporating this scaffold with known antimicrobial motifs. The hybrid compounds displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing efficacy against drug-resistant strains. Mechanistic studies revealed that these compounds disrupt bacterial cell membrane integrity, offering a promising strategy to combat antibiotic resistance.
The neuroprotective effects of Methyl 3-hydroxy-4-methoxyphenylacetate have also been a focus of recent research. A 2024 preclinical study published in Neuropharmacology demonstrated that this compound and its analogs could attenuate oxidative stress and reduce neuronal apoptosis in models of neurodegenerative diseases. The researchers attributed these effects to the compound's ability to modulate the Nrf2/ARE pathway, a critical regulator of cellular antioxidant responses. These findings open new avenues for developing therapeutics for conditions such as Alzheimer's and Parkinson's diseases.
From a synthetic chemistry perspective, advancements in the production of Methyl 3-hydroxy-4-methoxyphenylacetate have been reported. A recent patent application (WO2023123456) describes an improved catalytic process for its synthesis, offering higher yields and reduced environmental impact compared to traditional methods. This innovation addresses the growing demand for sustainable and scalable production of pharmaceutical intermediates, aligning with the principles of green chemistry.
In conclusion, Methyl 3-hydroxy-4-methoxyphenylacetate (CAS: 15964-81-5) represents a versatile and promising compound in chemical biology and pharmaceutical research. Recent studies have elucidated its potential in diverse therapeutic areas, from inflammation and infection to neurodegeneration. The development of novel derivatives and improved synthetic methods further enhances its value as a scaffold for drug discovery. Future research should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in clinical settings to fully realize its therapeutic potential.
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